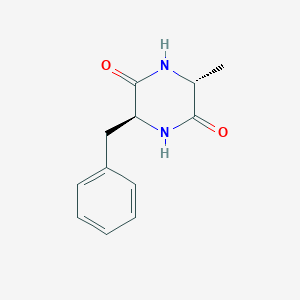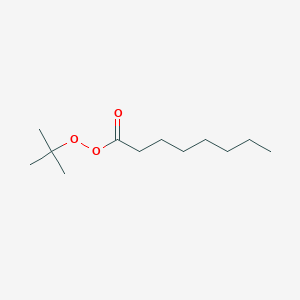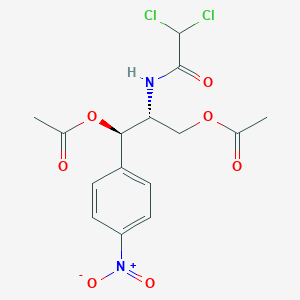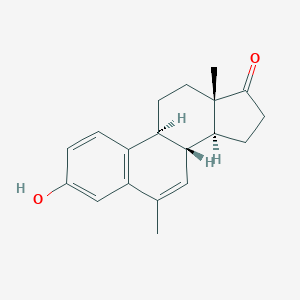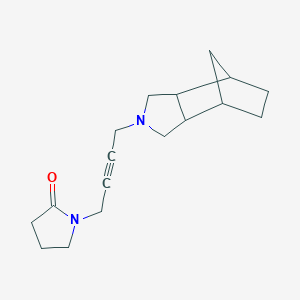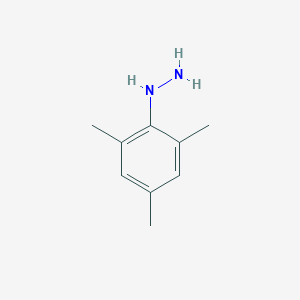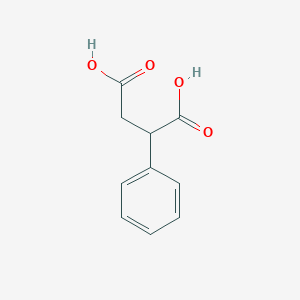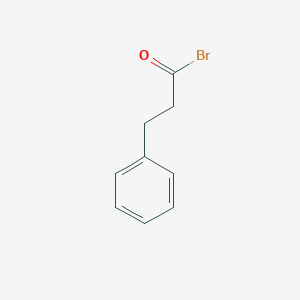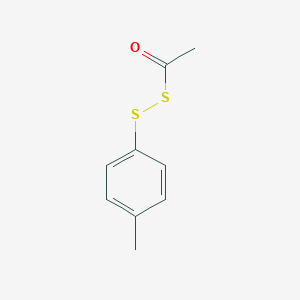
Acetyl p-tolyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl p-tolyl disulfide (APTDS) is an organic compound that has been widely used in scientific research. It is a thiol-disulfide exchange reagent that has been used in various fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
Acetyl p-tolyl disulfide has been widely used in scientific research as a thiol-disulfide exchange reagent. It has been used to study the redox regulation of proteins, the mechanism of action of drugs, and the structure of disulfide-containing peptides. Acetyl p-tolyl disulfide has also been used as a cross-linking agent to study protein-protein interactions and as a probe to study the redox state of cells.
作用機序
The mechanism of action of Acetyl p-tolyl disulfide involves the exchange of thiol groups with disulfide groups. Acetyl p-tolyl disulfide reacts with thiol groups on proteins to form mixed disulfides. This reaction can result in the oxidation or reduction of the thiol groups, depending on the redox state of the system. Acetyl p-tolyl disulfide can also react with disulfide groups on proteins to form intermolecular or intramolecular disulfide bonds.
生化学的および生理学的効果
The biochemical and physiological effects of Acetyl p-tolyl disulfide depend on the system being studied. Acetyl p-tolyl disulfide has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to protect cells from oxidative stress by increasing the levels of antioxidant enzymes. Acetyl p-tolyl disulfide has been used to study the redox regulation of proteins, which is important for many cellular processes, including signal transduction and gene expression.
実験室実験の利点と制限
Acetyl p-tolyl disulfide has several advantages for lab experiments. It is a highly specific reagent that can be used to study the redox state of proteins and cells. It is also a relatively inexpensive reagent that is easy to synthesize. However, Acetyl p-tolyl disulfide has some limitations. It can induce oxidative stress in cells, which can affect the results of experiments. It can also react with other thiol-containing molecules in the system, which can complicate the interpretation of results.
将来の方向性
For the use of Acetyl p-tolyl disulfide include the development of new derivatives and the study of redox signaling pathways in disease states.
合成法
Acetyl p-tolyl disulfide can be synthesized by the reaction of p-tolyl thiol with acetic anhydride in the presence of a catalyst. The reaction produces Acetyl p-tolyl disulfide as a yellow crystalline solid with a melting point of 80-82°C. The purity of Acetyl p-tolyl disulfide can be determined by thin-layer chromatography or high-performance liquid chromatography.
特性
CAS番号 |
14227-19-1 |
|---|---|
製品名 |
Acetyl p-tolyl disulfide |
分子式 |
C9H10OS2 |
分子量 |
198.3 g/mol |
IUPAC名 |
S-(4-methylphenyl)sulfanyl ethanethioate |
InChI |
InChI=1S/C9H10OS2/c1-7-3-5-9(6-4-7)12-11-8(2)10/h3-6H,1-2H3 |
InChIキー |
MWBSATMSRDPDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
その他のCAS番号 |
14227-19-1 |
同義語 |
Acetyl(p-methylphenyl) persulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



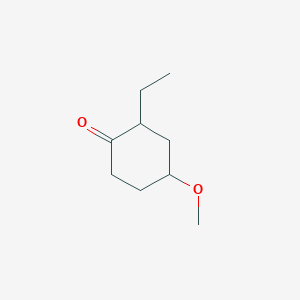
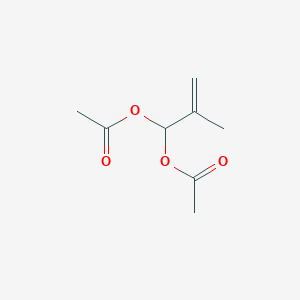

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
